3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Overview
Description
3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and an oxalic acid moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of catalysts and optimized reaction parameters further improves the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine: A simpler analog with a piperidine ring and a methyl group.
Phenoxybutyl derivatives: Compounds with similar phenoxy and butyl groups but different substituents.
Uniqueness
3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.C2H2O4/c1-4-9-19-12-7-11-18(3)20(19)22-15-6-5-13-21-14-8-10-17(2)16-21;3-1(4)2(5)6/h4,7,11-12,17H,1,5-6,8-10,13-16H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQYQZVOLHITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=CC=C2CC=C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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